molecular formula C7H7NO3 B13580742 3-(Nitromethyl)phenol

3-(Nitromethyl)phenol

Cat. No.: B13580742
M. Wt: 153.14 g/mol
InChI Key: LFGYRGZZPFHTNF-UHFFFAOYSA-N
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Description

3-(Nitromethyl)phenol is a phenolic compound characterized by a nitromethyl (-CH₂NO₂) group attached to the benzene ring at the meta position. This functional group confers unique reactivity and physicochemical properties, making it valuable in synthetic organic chemistry. For instance, it serves as a precursor in the synthesis of peptidomimetic modules, where it participates in conjugate addition reactions with protected amino acids . Its molecular formula is C₇H₇NO₃, with an average molecular mass of 153.137 g/mol (monoisotopic mass: 153.042593 g/mol) . The compound’s structure allows for hydrogen bonding and intermolecular interactions, which influence its stability and applications in medicinal chemistry .

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

3-(nitromethyl)phenol

InChI

InChI=1S/C7H7NO3/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,9H,5H2

InChI Key

LFGYRGZZPFHTNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

    3-(Nitromethyl)phenol: can be synthesized from through a diazotization reaction.

  • Industrial production methods involve scaling up this synthetic route.
  • Chemical Reactions Analysis

      Reactions: It undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

      Major Products: These reactions yield derivatives of 3-(nitromethyl)phenol.

  • Scientific Research Applications

      Chemistry: Used as an intermediate for dyes, pigments, and photographic chemicals.

      Biology: Investigated for potential biological activities.

      Medicine: Research on its pharmacological properties.

      Industry: Employed in the synthesis of various compounds.

  • Mechanism of Action

    • The exact mechanism is context-dependent.
    • Molecular Targets: Interacts with specific proteins or enzymes.

      Pathways: May affect signaling pathways or metabolic processes.

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    3-Nitrophenol (m-Nitrophenol)

    • Structure: A nitro (-NO₂) group at the meta position of phenol.
    • Molecular Formula: C₆H₅NO₃ .
    • Key Differences: Functional Group: 3-Nitrophenol lacks the nitromethyl group, resulting in distinct electronic and steric effects. Reactivity: The nitro group in 3-nitrophenol is strongly electron-withdrawing, reducing the phenolic O-H acidity compared to 3-(nitromethyl)phenol . Applications: Primarily used in dye synthesis and as a pH indicator, whereas this compound is leveraged in peptide coupling .
    Table 1: Physicochemical Comparison
    Property This compound 3-Nitrophenol
    Molecular Formula C₇H₇NO₃ C₆H₅NO₃
    Average Mass (g/mol) 153.137 139.11
    CAS Registry Number Not explicitly listed 554-84-7
    Key Functional Group -CH₂NO₂ -NO₂
    Hydrogen Bonding O-H···O₂N (intermolecular) O-H···O (intramolecular)
    Primary Applications Peptidomimetics Dyes, indicators

    3-Methyl-5-nitrophenol

    • Structure: Methyl (-CH₃) and nitro (-NO₂) groups at positions 3 and 5 of phenol.
    • Molecular Formula: C₇H₇NO₃ (same as this compound) .
    • Key Differences: Substituent Effects: The methyl group in 3-methyl-5-nitrophenol is electron-donating, contrasting with the electron-withdrawing nitromethyl group. Crystal Packing: Stabilized by O-H···O hydrogen bonds and C-H···O interactions, similar to nitrophenols but with distinct torsion angles (e.g., 14.4° between nitro and benzene planes) .

    3-(Nitromethyl)-3-thietanol

    • Structure : A nitromethyl group attached to a thietane (3-membered sulfur-containing ring) with a hydroxyl group.
    • Molecular Formula: C₄H₇NO₃S .
    • Key Differences: Ring Strain: The thietane ring introduces steric strain, altering reactivity compared to the planar benzene ring in this compound. Electrophilicity: The sulfur atom may enhance electrophilic character, influencing nucleophilic substitution pathways .

    3-Methyl-4-nitrophenol

    • Structure: Methyl and nitro groups at positions 3 and 4 of phenol.
    • Molecular Formula: C₇H₇NO₃ .
    • Key Differences: Regiochemistry: The nitro group at the para position increases acidity (pKa ≈ 7.1) compared to meta-substituted derivatives. Applications: Used as an intermediate in organophosphorus pesticides, contrasting with this compound’s role in medicinal chemistry .

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